molecular formula C11H14OSe B14413124 3-Methyl-2-(phenylselanyl)butanal CAS No. 84782-52-5

3-Methyl-2-(phenylselanyl)butanal

Cat. No.: B14413124
CAS No.: 84782-52-5
M. Wt: 241.20 g/mol
InChI Key: HZTQEOQPJUDAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(phenylselanyl)butanal is an organic compound with the molecular formula C11H14OSe It is a branched-chain aldehyde containing a phenylselanyl group, which is a selenium-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phenylselanyl)butanal typically involves the reaction of a suitable aldehyde with a phenylselanyl reagent. One common method is the addition of phenylselanyl chloride to a branched aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(phenylselanyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-2-(phenylselanyl)butanoic acid.

    Reduction: 3-Methyl-2-(phenylselanyl)butanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-2-(phenylselanyl)butanal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for selenium-containing drugs and its antioxidant properties.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(phenylselanyl)butanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylselanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, including those related to oxidative stress and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanal: A branched-chain aldehyde without the phenylselanyl group.

    2-Methyl-2-(phenylselanyl)propanal: A similar compound with a different branching pattern.

    Phenylselanylacetaldehyde: Contains the phenylselanyl group but with a different aldehyde structure.

Uniqueness

3-Methyl-2-(phenylselanyl)butanal is unique due to the presence of both a branched aldehyde and a phenylselanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84782-52-5

Molecular Formula

C11H14OSe

Molecular Weight

241.20 g/mol

IUPAC Name

3-methyl-2-phenylselanylbutanal

InChI

InChI=1S/C11H14OSe/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

HZTQEOQPJUDAJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=O)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.